8-Thiabicyclo[5.1.0]octane
Overview
Description
8-Thiabicyclo[5.1.0]octane is a chemical compound with the CAS Number: 53907-79-2 . It has a molecular weight of 128.24 and its IUPAC name is 8-thiabicyclo [5.1.0]octane . The compound is in liquid form .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 21 bonds, including 9 non-H bonds, 1 three-membered ring, 1 seven-membered ring, 1 eight-membered ring, 1 sulfide, and 1 Thirane .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . and is stored at a temperature of -10 degrees Celsius .Scientific Research Applications
1. Stereochemistry and Synthesis
The research by Gavrilov et al. (2007) focuses on the synthesis and stereochemistry of compounds related to 8-Thiabicyclo[5.1.0]octane. Their study includes X-ray, 1H NMR, and IR spectroscopy analysis of heterobicyclo[5.1.0]octanes, revealing the predominant chair conformation of these compounds in both crystal and solution states.
2. Reactivity and Natural Occurrence
Flores and Díez (2014) discuss the synthesis and reactivity of functionalized 2,8-diheterobicyclo[3.2.1]octanes, which includes this compound derivatives. They highlight the compounds' natural occurrence, versatile reactivity, and significance as building blocks in organic synthesis (Flores & Díez, 2014).
3. Novel Redox Reactions
Sosnovskikh et al. (2003) report a novel redox reaction involving 8-aza-5,7-dimethyl-2-trifluoromethylchromone and alkyl mercaptoacetates. This reaction leads to pyrido derivatives of 2-oxa-7-thiabicyclo[3.2.1]octane, demonstrating a unique reactivity of these systems (Sosnovskikh, Barabanov & Usachev, 2003).
4. Ritter Reaction Synthesis
Baeva et al. (2014) describe the synthesis of 1,5,9-trimethyl-6-thia-2-azabicyclo[3.2.2]nonan-3-one, a compound related to this compound. Their research provides insights into the functionalization and potential biological activities of such bicyclic structures (Baeva, Fatykhov, Galkin & Lyapina, 2014).
Safety and Hazards
Properties
IUPAC Name |
8-thiabicyclo[5.1.0]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12S/c1-2-4-6-7(8-6)5-3-1/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFXOWVGCJQHLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(S2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340529 | |
Record name | 8-Thiabicyclo[5.1.0]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53907-79-2 | |
Record name | 8-Thiabicyclo[5.1.0]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.